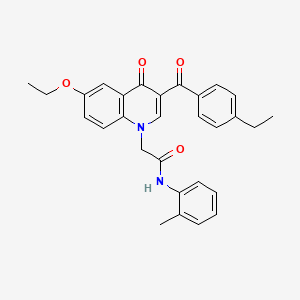

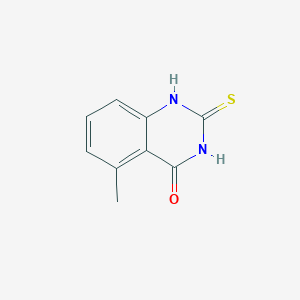

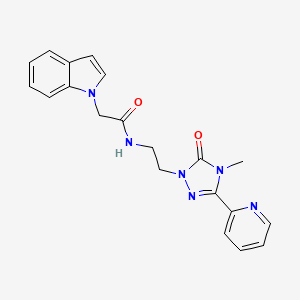

![molecular formula C18H15N3S B2968786 4-Methyl-5-{7-methylimidazo[1,2-a]pyridin-2-yl}-2-phenyl-1,3-thiazole CAS No. 383148-15-0](/img/structure/B2968786.png)

4-Methyl-5-{7-methylimidazo[1,2-a]pyridin-2-yl}-2-phenyl-1,3-thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-Methyl-5-{7-methylimidazo[1,2-a]pyridin-2-yl}-2-phenyl-1,3-thiazole” is a complex organic molecule that contains several functional groups and rings. It has an imidazo[1,2-a]pyridine ring, which is a fused bicyclic heterocycle . This moiety is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Imidazo[1,2-a]pyridines can undergo various chemical reactions due to the presence of multiple reactive sites .Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of pyridylthiazoles, including compounds like 4-Methyl-5-{7-methylimidazo[1,2-a]pyridin-2-yl}-2-phenyl-1,3-thiazole, has been pivotal in developing agents with anticholinergic antisecretory activity. These compounds, derived through sophisticated synthetic routes from carbohydrazide and carbonitrile precursors, have showcased significant potential due to their structural uniqueness and functional versatility. The synthesis process often involves cycloaddition reactions and subsequent modifications to introduce various substituents, enhancing the compound's chemical and biological properties (Kosáry, Kasztreiner, & Andrási, 1989).

Anticancer Research

In anticancer research, derivatives of this compound have been synthesized and evaluated for their potential to inhibit key cancer targets. For instance, thiazolo[3,2‐a]pyrimidine derivatives bearing a benzimidazole moiety have been examined for their in vitro antitumor activity against various human cancer cell lines. These studies have revealed compounds with marked results, comparable to standard drugs, highlighting their potential as dual inhibitors of critical kinases involved in cancer progression (Abd El‐All et al., 2015).

Anti-Inflammatory and Analgesic Activities

Research into the anti-inflammatory and analgesic effects of thiazole derivatives, including those related to this compound, has yielded promising results. Certain pyridine derivatives of thiazolidin-4-ones have demonstrated notable anti-inflammatory and analgesic activity, underscoring the therapeutic potential of these compounds in managing pain and inflammation. These findings underscore the importance of structural modifications to enhance biological activity, with some derivatives showing activity levels that surpass standard medications (Ranga, Sharma, & Kumar, 2013).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been described as cyclin-dependent kinase (cdk) inhibitors , calcium channel blockers , and GABA A receptor modulators .

Mode of Action

Based on the known actions of similar compounds, it may interact with its targets (such as cdks, calcium channels, or gaba a receptors) to modulate their activity . This could result in changes to cell cycle progression, calcium ion flow, or neurotransmitter activity, respectively .

Biochemical Pathways

If it acts as a cdk inhibitor, it could affect cell cycle regulation . As a calcium channel blocker, it could impact various cellular processes that depend on calcium signaling . If it modulates GABA A receptors, it could influence neurotransmission .

Result of Action

Based on the known actions of similar compounds, it could potentially influence cell cycle progression, calcium ion flow, or neurotransmitter activity .

Orientations Futures

Propriétés

IUPAC Name |

4-methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)-2-phenyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3S/c1-12-8-9-21-11-15(20-16(21)10-12)17-13(2)19-18(22-17)14-6-4-3-5-7-14/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIFAMKPCYAGPFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CN2C=C1)C3=C(N=C(S3)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

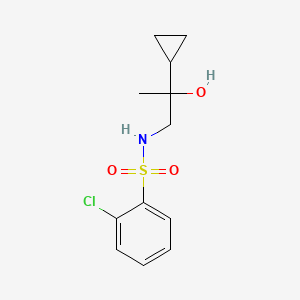

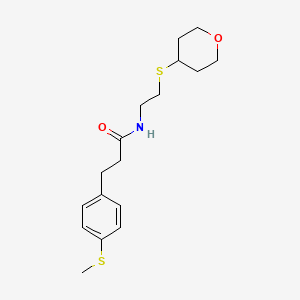

![2-[4-Hydroxy-6-(hydroxymethyl)-2-[(1R,4S,6R,8S,9S,12S,13R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2968709.png)

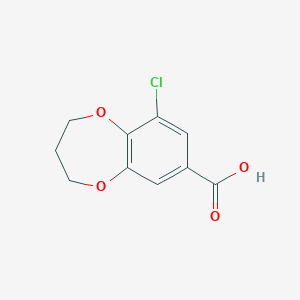

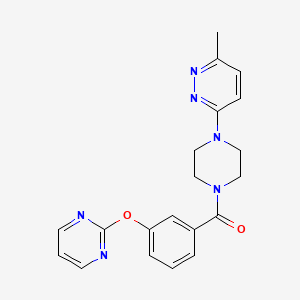

![1-[(oxolan-3-yl)methyl]-1H-imidazole](/img/structure/B2968713.png)

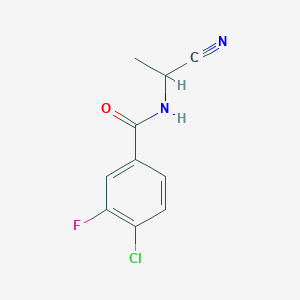

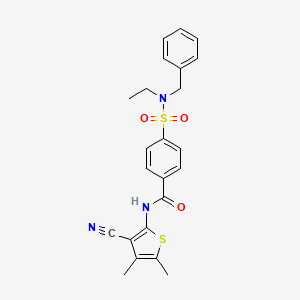

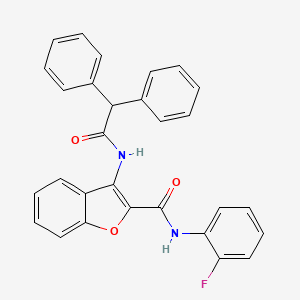

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B2968714.png)

![(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B2968716.png)